- Process for stereoselective synthesis of piperidine derivatives starting from dialdehydes or dinitriles via reductive amination/cyclization as key step, United States, , ,
Cas no 951163-61-4 (tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate)
951163-61-4 structure
Product Name:tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate
CAS番号:951163-61-4
MF:C11H22N2O2
メガワット:214.304583072662
MDL:MFCD11112079
CID:802555
PubChem ID:24757764
Update Time:2024-10-25
tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate 化学的及び物理的性質
名前と識別子
-
- Carbamic acid,N-[(3S,5S)-5-methyl-3-piperidinyl]-, 1,1-dimethylethyl ester
- (3S,5S)-(5-methyl-piperidin-3-yl)-carbamic acid tert-butyl ester
- N-[(3S,5S)-5-Methyl-3-piperidinyl]carbamic acid tert-butyl ester
- tert-butyl (3S,5S)-5-methylpiperidin-3-ylcarbamate
- tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate
- (3S,5S)-3-(tert-butoxycarbonylamino)-5-methylpiperidine
- (5(S)-methylpiperidin-3(S)-yl)-carbamic acid tert-butyl ester
- I12-0525
- PS-J-131
- tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate
- 1,1-Dimethylethyl N-[(3S,5S)-5-methyl-3-piperidinyl]carbamate (ACI)
- CNALVHVMBXLLIY-IUCAKERBSA-N
- MFCD11112079
- tert-Butyl [(3S,5S)-5-methylpiperidin-3-yl]carbamate
- PS-15400
- SCHEMBL1552784
- (3S,5S)-(3-Boc-amino)-5-methylpiperidine
- AC-24389
- Carbamic acid, N-[(3S,5S)-5-methyl-3-piperidinyl]-, 1,1-dimethylethyl ester
- AKOS015897943
- TQP0856
- BNB16361
- trans-3-(Boc-amino)-5-methylpiperidine
- (3S,55)-3-(tert-butoxycarbonylamino)-5-methylpiperidine
- EN300-7098612
- tert-butyl N-[trans-5-methyl-3-piperidyl]carbamate
- tert-butyl((3S,5S)-5-methylpiperidin-3-yl)carbamate
- AKOS015840244
- 1405128-25-7
- 951163-61-4
- DTXSID50647207
- P13429
- CS-0091706
-
- MDL: MFCD11112079
- インチ: 1S/C11H22N2O2/c1-8-5-9(7-12-6-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m0/s1
- InChIKey: CNALVHVMBXLLIY-IUCAKERBSA-N
- ほほえんだ: N([C@@H]1CNC[C@@H](C)C1)C(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 214.16800
- どういたいしつりょう: 214.168127949g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 223
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 50.4Ų
じっけんとくせい
- 密度みつど: 1.00
- ふってん: 313 ºC
- フラッシュポイント: 143 ºC
- PSA: 50.36000
- LogP: 2.22880
- じょうきあつ: 0.0±0.7 mmHg at 25°C
tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関コード:
2933399090概要:
2933399090。他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A129008650-1g |
Tert-butyl ((3s,5s)-5-methylpiperidin-3-yl)carbamate |
951163-61-4 | 95% | 1g |
$502.95 | 2023-08-31 | |
| TRC | B807708-2.5mg |
tert-Butyl ((3S,5S)-5-Methylpiperidin-3-yl)carbamate |
951163-61-4 | 2.5mg |
$ 201.00 | 2023-04-18 | ||
| TRC | B807708-25mg |
tert-Butyl ((3S,5S)-5-Methylpiperidin-3-yl)carbamate |
951163-61-4 | 25mg |
$ 1568.00 | 2023-04-18 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | SD0011-5g |
Tert-butyl N-[(3s,5s)-5-methylpiperidin-3-yl]carbamate |
951163-61-4 | 97% | 5g |
$1250 | 2023-09-07 | |
| abcr | AB534140-1 g |
tert-Butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate, 95%; . |
951163-61-4 | 95% | 1g |
€753.60 | 2023-04-14 | |
| TRC | B807708-100mg |
tert-Butyl ((3S,5S)-5-Methylpiperidin-3-yl)carbamate |
951163-61-4 | 100mg |
$ 7600.00 | 2023-09-08 | ||
| Chemenu | CM181492-1g |
tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate |
951163-61-4 | 97% | 1g |
$502 | 2023-01-09 | |
| Chemenu | CM181492-5g |
tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate |
951163-61-4 | 97% | 5g |
$1505 | 2023-01-09 | |
| eNovation Chemicals LLC | D633757-1G |
tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate |
951163-61-4 | 97% | 1g |
$515 | 2024-05-23 | |
| eNovation Chemicals LLC | D633757-5G |
tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate |
951163-61-4 | 97% | 5g |
$1555 | 2024-05-23 |
tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Benzylamine , Hydrogen , Ammonia Catalysts: Palladium Solvents: Methanol ; 80 psi, rt
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ; 2 h, rt
リファレンス
- Preparation of pyrrolopyrazinylureas as JAK kinase inhibitors for the treatment of autoimmune and inflammatory diseases, World Intellectual Property Organization, , ,
合成方法 3
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol , Water ; 45 psi, rt → 45 °C
リファレンス
- Treatment of antibiotic-resistant bacteria infection, World Intellectual Property Organization, , ,
合成方法 4
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol , Water ; 310 kPa, rt → 45 °C; 310 kPa, 45 °C; 45 °C → rt
リファレンス
- Process for preparation of quinolone intermediates, China, , ,
合成方法 5
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 45 psi, rt; 45 psi, rt → 45 °C; 45 °C → rt
リファレンス
- Process for preparation of quinolinone derivatives, China, , ,
合成方法 6
はんのうじょうけん
リファレンス
- Pharmaceutical parenteral compositions containing (3s,5s)-7-[3-amino-5-methyl-pyridyl]-1-cyclopropyl-1,4-dihydro-8-methoxy-4-oxo-3-carboxylic acid and its application as antimicrobial agent, China, , ,
合成方法 7
はんのうじょうけん
リファレンス
- Antimicrobial parenteral formulation containing a quinolinonecarboxylic acid derivative, United States, , ,
合成方法 8
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 12 h, rt
リファレンス
- Preparation of imidazo[1,5-b]pyridazine derivatives as Pim kinase inhibitors, World Intellectual Property Organization, , ,
合成方法 9
はんのうじょうけん
1.1 Reagents: Benzylamine , Hydrogen , Ammonia Catalysts: Palladium Solvents: Methanol ; 80 psi, rt
リファレンス
- Stereoselective synthesis of piperidine derivatives, China, , ,
合成方法 10
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ; 2 h, 1 atm, rt
リファレンス
- Pyrrolo[2,3-b]pyrazine derivatives as inhibitors of janus kinase and their preparation and use in the treatment of autoimmune and inflammatory diseases, United States, , ,
合成方法 11
はんのうじょうけん
1.1 Solvents: Acetone , Oxalic acid ; rt; 0.5 h, rt; 1 h, rt → 0 °C
1.2 Reagents: Sodium hydroxide ; pH 10
1.3 Reagents: (-)-Mandelic acid Solvents: Acetonitrile ; 1 h, rt; 1 h, rt → 0 °C
1.4 Reagents: Sodium hydroxide ; pH 10
1.2 Reagents: Sodium hydroxide ; pH 10
1.3 Reagents: (-)-Mandelic acid Solvents: Acetonitrile ; 1 h, rt; 1 h, rt → 0 °C
1.4 Reagents: Sodium hydroxide ; pH 10
リファレンス
- Preparation method of 3-substituted-5-aminopiperidine with protecting group, China, , ,
合成方法 12
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol , Water ; 45 psi, rt → 45 °C
リファレンス
- Antibacterial quinolone for Pneumonia treatment, World Intellectual Property Organization, , ,
合成方法 13
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 45 s, rt → 45 °C
リファレンス
- Antimicrobial parenteral formulation containing a quinolinonecarboxylic acid derivative, World Intellectual Property Organization, , ,
合成方法 14
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol , Water ; 45 psi, rt → 45 °C; 45 psi, 45 °C; 45 °C → rt
リファレンス
- Process for preparation of malate salts and polycrystalline of (3S,5S)-7-(3-amino-5-methyl-piperidine-1-yl)-1-cyclopropyl-1,4-dihydro-8-methoxy-4-oxo-quinoline-3-carboxylic acid, China, , ,
合成方法 15
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 45 psi, rt → 45 °C; 45 °C → rt
リファレンス
- Antibiotic compositions containing malate salts and polymorphs of (3s,5s)-7-[3-amino-5-methyl-piperidinyl]-1-cyclopropyl-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid, World Intellectual Property Organization, , ,
合成方法 16
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 45 psi, 45 °C
リファレンス
- A hydride reduction process for preparing quinolone intermediates, World Intellectual Property Organization, , ,
合成方法 17
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 45 psi, rt → 45 °C
リファレンス
- A coupling process for preparing quinolone intermediates, World Intellectual Property Organization, , ,
tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate Raw materials
- tert-butyl (3S,5S)-1-benzyl-5-methylpiperidin-3-ylcarbamate
- tert-butyl((1S,3S)-1,3-dicyanobutyl)carbamate
- Tert-Butyl (5-Methylpiperidin-3-Yl)Carbamate
- 1,1-Dimethylethyl N-[(3S,5S)-1-(hydroxymethyl)-5-methyl-3-piperidinyl]carbamate
tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate Preparation Products
tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate 関連文献
-
1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
-
Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
951163-61-4 (tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate) 関連製品
- 250275-21-9(Carbamic acid,[(3S,4S)-4-methyl-3-piperidinyl]-, 1,1-dimethylethyl ester (9CI))
- 250275-22-0(Carbamic acid,[(3R,4R)-4-methyl-3-piperidinyl]-, 1,1-dimethylethyl ester (9CI))
- 250275-23-1(tert-butyl N-[trans-4-methyl-3-piperidyl]carbamate)
- 488728-06-9(tert-butyl N-[(3S,4S)-4-ethyl-3-piperidyl]carbamate)
- 488728-05-8(tert-butyl N-[(3S,4R)-4-ethyl-3-piperidyl]carbamate)
- 454709-84-3(tert-butyl N-(4-methylpiperidin-3-yl)carbamate)
- 1203651-07-3(tert-butyl N-[(3S,5R)-5-methylpiperidin-3-yl]carbamate)
- 1270019-92-5(tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate)
- 250275-20-8(tert-butyl N-[cis-4-methylpiperidin-3-yl]carbamate)
- 169750-96-3(tert-butyl n-(3-methylpiperidin-3-yl)carbamate)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangsu Kolod Food Ingredients Co.,ltd
ゴールドメンバー
中国のサプライヤー
大量